Enhanced Purifiability via Differentiation from a Same-Formula Bioisostere
The target compound is a structural isomer of MeBIO (CAS 667463-95-8). Despite sharing the molecular formula C17H12BrN3O2, the scaffold differs completely (imidazo[1,2-a]pyridine-phthalimide vs. indirubin oxime). MeBIO is a well-characterized negative control for GSK-3 and CDK inhibition with IC50 values ranging from 44 to >100 µM . The target compound's distinct scaffold offers a differentiated starting point for probing IDO1 [1] or other non-kinase targets [2], ensuring biological readouts are not confounded by off-target kinase activity associated with the indirubin scaffold. Furthermore, the significant difference in calculated logD between the two isomers provides a practical analytical advantage for their chromatographic separation and purification [3].
| Evidence Dimension | Scaffold Class and Associated Primary Biological Activity |
|---|---|
| Target Compound Data | Imidazo[1,2-a]pyridine-phthalimide hybrid scaffold. Known for BACE1 inhibition (class-level) [2] and IDO1 inhibition (protein target) [1]. |
| Comparator Or Baseline | MeBIO (CAS 667463-95-8), an indirubin oxime scaffold. Characterized as a GSK-3 and CDK inhibitor negative control (IC50 GSK-3α/β = 44-100 µM, CDK1/Cyclin B = 92 µM) . |
| Quantified Difference | Fundamental scaffold difference leads to orthogonal biological target profiles. Kinase inhibition (MeBIO) vs. non-kinase enzyme/inhibitor targets (target compound class). |
| Conditions | Comparison based on established literature reports for MeBIO and imidazopyridine-phthalimide hybrids. |
Why This Matters
For medicinal chemists, selecting the target compound over MeBIO is essential when the goal is to engage non-kinase targets like BACE1 or IDO1, as it avoids the CDK/GSK-3 polypharmacology intrinsic to the indirubin scaffold, leading to cleaner SAR interpretation.
- [1] BindingDB. Entry BDBM406349, ChEMBL3903361. Inhibition of human IDO1. View Source
- [2] Azimi, S.; et al. Discovery of imidazopyridines containing isoindoline-1,3-dione framework as a new class of BACE1 inhibitors. Eur. J. Med. Chem. 2017, 138, 729-737. View Source
- [3] Molsoft L.L.C. Calculated logP for the target compound via chemicalize.com (estimated value ~3.5) vs. MeBIO logP (1.45). View Source
